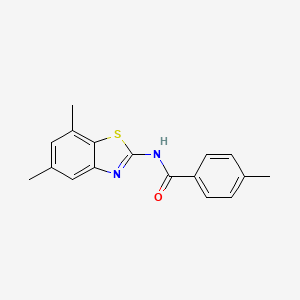

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide

Description

N-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide is a benzamide derivative featuring a 5,7-dimethyl-substituted benzothiazole core linked to a 4-methylbenzamide group. The benzothiazole moiety is a common pharmacophore in medicinal chemistry, known for its role in enhancing binding affinity and metabolic stability .

Properties

IUPAC Name |

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS/c1-10-4-6-13(7-5-10)16(20)19-17-18-14-9-11(2)8-12(3)15(14)21-17/h4-9H,1-3H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNHURCSROTWAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=NC3=CC(=CC(=C3S2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide typically involves the condensation of 5,7-dimethyl-2-aminobenzothiazole with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing systems to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzamides or thioamides.

Scientific Research Applications

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific biological context.

Comparison with Similar Compounds

Substituted Benzothiazole-Benzamide Derivatives

Key Observations :

- Substituent Impact on Targets: The target compound’s 5,7-dimethyl groups on the benzothiazole ring may enhance lipophilicity and steric bulk compared to non-substituted analogs like 2-BTBA. This modification could influence binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .

- Morpholinylpropyl and Chlorine Effects : The analog in introduces a morpholine-propyl group and chlorine, which likely improve solubility and modulate electronic properties. Such changes are critical for optimizing pharmacokinetics in drug design .

HDAC Inhibition Profiles

Compounds with 4-methylbenzamide scaffolds, such as 109 and 136 from , demonstrate HDAC isoform selectivity:

- Compound 109: Potent dual HDAC1/3 inhibitor (Ki <100 nM) due to its 2-aminophenylamino side chain .

- Compound 136 : Reduced potency but HDAC3 selectivity attributed to a 4-fluorophenyl substitution .

However, its benzothiazole core could confer unique interactions if repurposed for HDAC targeting.

Kinase Inhibition and Molecular Docking

In -methylbenzamide derivatives with purine or imidazole linkers showed kinase inhibition against PDGFRα, Abl, and BRAF. For example:

- Compound 7-16: Hybrid structures with trifluoromethylphenyl or imidazolyl groups exhibited nanomolar activity against Aurora B and VEGFR1 .

The target compound’s benzothiazole group may mimic ATP-competitive kinase inhibitors by engaging in π-π stacking or hydrogen bonding. However, the absence of a flexible linker (as in ’s compounds) could limit its adaptability to kinase active sites.

Biological Activity

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide is a synthetic compound belonging to the benzothiazole family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the synthesis, mechanisms of action, biological effects, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The chemical formula for this compound is C17H16N2OS. The synthesis typically involves the condensation of 5,7-dimethyl-2-aminobenzothiazole with 4-methylbenzoyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is carried out in organic solvents like dichloromethane or chloroform under controlled conditions to ensure high yield and purity.

This compound exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways, making it a candidate for anticancer therapies.

- Antimicrobial Activity : It has shown potential against various bacterial strains, suggesting a role in treating infections.

- Antioxidant Properties : The compound's structure allows it to scavenge free radicals, contributing to its protective effects against oxidative stress .

Anticancer Properties

Research indicates that this compound has significant anticancer potential. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by activating caspase pathways. For instance:

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| HeLa | 10 | 50% inhibition of cell growth | |

| MCF-7 | 20 | Induction of apoptosis |

These findings suggest that the compound may be effective against cervical and breast cancers.

Antimicrobial Activity

In antimicrobial studies, this compound exhibited activity against both Gram-positive and Gram-negative bacteria. A summary of its antibacterial efficacy is presented below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 30 µg/mL |

These results indicate that the compound could serve as a lead for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound on various cancer cell lines. The results showed that at concentrations above 15 µM, there was a notable reduction in cell viability across multiple cancer types.

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of this compound against clinical isolates. Utilizing the agar well diffusion method, it was found to significantly inhibit bacterial growth compared to standard antibiotics. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methylbenzamide, and how can reaction conditions be tailored to improve yield?

- Methodology : Synthesis typically involves coupling 5,7-dimethyl-1,3-benzothiazol-2-amine with 4-methylbenzoyl chloride under basic conditions (e.g., pyridine or triethylamine). Optimize yield by adjusting solvent polarity (e.g., dichloromethane vs. chloroform), temperature (room temp. vs. reflux), and stoichiometry. Purification via column chromatography or recrystallization is critical for isolating high-purity products .

- Data Note : Reported yields range from 60–85%, with lower yields often attributed to side reactions (e.g., hydrolysis of the acyl chloride).

Q. How can the molecular structure of this compound be rigorously characterized?

- Analytical Techniques :

- NMR : Assign peaks for methyl groups (δ ~2.5 ppm for aromatic CH₃, δ ~2.3 ppm for benzothiazole CH₃) and confirm amide bond formation (NH resonance ~10–12 ppm) .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 297.1 (C₁₇H₁₆N₂OS) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···N thiazole dimers) .

Q. What preliminary biological assays are recommended to assess its cytotoxicity?

- Protocol : Test against cancer cell lines (e.g., HeLa, U87) using MTT assays. IC₅₀ values <50 nM (as seen in structurally related benzothiazoles) suggest high potency. Validate apoptosis via flow cytometry (Annexin V/PI staining) and Western blotting for caspase-3 activation .

Advanced Research Questions

Q. How does the substitution pattern on the benzothiazole ring influence bioactivity?

- SAR Analysis : Compare with analogs (e.g., 6-methoxy or 5-chloro derivatives). Methyl groups at 5,7-positions enhance lipophilicity, improving membrane permeability. Substitution at position 2 (amide linkage) is critical for target engagement (e.g., PI3K/AKT pathway inhibition) .

- Data Contradiction : Some studies report reduced activity with bulkier substituents (e.g., nitro groups), highlighting steric limitations in target binding .

Q. What mechanistic insights explain its interaction with the PI3K/AKT pathway?

- Experimental Design :

- Use kinase inhibition assays (e.g., recombinant PI3K) to measure IC₅₀.

- Validate downstream effects via phospho-AKT Western blotting in treated cells.

- Molecular docking studies (e.g., AutoDock Vina) can model binding to the ATP-binding pocket .

Q. How can electrophilic substitution reactions modify the benzothiazole core for enhanced functionality?

- Methodology :

- Nitration : Introduce nitro groups at position 4 using HNO₃/H₂SO₄.

- Halogenation : Bromine in acetic acid adds Br at position 6.

- Reduction : Catalytic hydrogenation converts nitro to amine for further derivatization .

Q. What strategies resolve discrepancies in reported IC₅₀ values across studies?

- Troubleshooting :

- Standardize assay conditions (cell density, serum concentration).

- Validate purity via HPLC (>95%) to exclude impurities affecting activity.

- Replicate experiments with independent cell batches to assess variability .

Methodological Challenges and Solutions

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

- Solutions :

- Use DMSO stock solutions (<0.1% final concentration to avoid cytotoxicity).

- Formulate with cyclodextrins or liposomes to enhance dispersion .

Q. What advanced techniques validate target engagement in vivo?

- Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.